methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate
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Overview
Description
Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group attached to a bipiperidine moiety through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with methanol under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . Another approach involves the use of solid heterogeneous catalysts and microwave-assisted esterification, which offers advantages such as higher yields and shorter reaction times .
Industrial Production Methods
In industrial settings, the production of methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of solid catalysts and microwave irradiation can further enhance the production process by reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and ester group, respectively
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoates
Scientific Research Applications
Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but with a methoxy group instead of the bipiperidine moiety
Methyl benzoate: Lacks the bipiperidine and carbothioyl groups, making it less complex.
Uniqueness
Methyl 2-({[1,4’-bipiperidine]-1’-carbothioyl}amino)benzoate is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Biological Activity
Methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates. It features a unique bipiperidine moiety linked through a carbothioyl group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 296.40 g/mol
- CAS Number : 892294-67-6
Synthesis
The synthesis typically involves the esterification of benzoic acid derivatives with methanol, often using the Fischer esterification method under acidic conditions. This process can be optimized in industrial settings using continuous flow reactors and solid catalysts to enhance efficiency and purity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary studies indicate significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably, it exhibited an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating significant antiproliferative effects.
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell growth and survival. For instance, it may inhibit enzymes involved in cell proliferation or activate apoptotic pathways .
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the anticancer efficacy of several benzoate derivatives, including this compound. The study found that this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 12 µM. Flow cytometry analysis revealed that treatment led to a marked increase in apoptotic cell populations compared to untreated controls .
Study 2: Antimicrobial Properties
A comparative study assessed the antimicrobial activity of various compounds against both Gram-positive and Gram-negative bacteria. This compound demonstrated superior activity compared to standard antibiotics, particularly against resistant strains of E. coli. The study concluded that this compound could be a viable alternative in combating antibiotic resistance .
Properties
IUPAC Name |
methyl 2-[(4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-24-18(23)16-7-3-4-8-17(16)20-19(25)22-13-9-15(10-14-22)21-11-5-2-6-12-21/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXFXZKHMBWSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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